4-fluoro-2-methylpyrimidine
Description
Significance of Fluorinated Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research
Fluorinated pyrimidine derivatives are cornerstone building blocks in the development of a wide array of functional molecules. numberanalytics.comresearchgate.netscirp.org The pyrimidine ring itself is a key structural motif in nucleic acids (cytosine, thymine, and uracil), rendering its analogs of great interest in the design of therapeutic agents. mdpi.comnih.gov The introduction of fluorine into the pyrimidine core can dramatically alter the parent molecule's physicochemical and biological properties. numberanalytics.comresearchgate.netresearchgate.net This has led to their extensive use in pharmaceuticals, with notable examples including anticancer drugs and antivirals. researchgate.netmdpi.com In fact, it is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique attributes conferred by fluorine make these derivatives invaluable tools for fine-tuning molecular properties to achieve desired biological activity and metabolic stability. researchgate.netontosight.ai
The Strategic Role of Fluorine in Modulating Heterocyclic Reactivity and Properties
The strategic placement of fluorine on a heterocyclic ring, such as pyrimidine, imparts a range of influential effects. beilstein-journals.orgbeilstein-journals.org Due to its high electronegativity, fluorine can significantly alter the electron distribution within the molecule, thereby influencing its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov The C-F bond is stronger than a C-H bond, which can enhance the metabolic stability of a drug molecule by preventing enzymatic degradation at that position. researchgate.net Furthermore, the small size of the fluorine atom allows it to act as a "sterically minimal" hydrogen isostere, meaning it can replace a hydrogen atom without significantly altering the molecule's shape, while still exerting powerful electronic effects. beilstein-journals.orgbeilstein-journals.org This modulation of pKa, lipophilicity, and membrane permeability is a key strategy in modern drug design. researchgate.netresearchgate.net
Overview of 4-Fluoro-2-methylpyrimidine's Position in Synthetic Chemistry and Allied Fields
Within the broad class of fluorinated pyrimidines, this compound stands out as a versatile synthetic intermediate. rsc.orgnih.gov Its structure, featuring a reactive fluorine atom at the 4-position and a methyl group at the 2-position, makes it a valuable precursor for creating more complex molecules. The fluorine atom serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide variety of nucleophiles at this position. rsc.org This reactivity profile has positioned this compound as a key building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy and other medicinal applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESVNDKXUQIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Classical and Contemporary Approaches to 4-Fluoro-2-methylpyrimidine Synthesis
The synthesis of this compound can be approached through established methods that have been refined over time, as well as by more modern techniques that offer improved yields and milder reaction conditions.
Halogenation via Diazotization and Fluoroboric Acid Treatment
A traditional and well-established method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.org In the context of this compound synthesis, this would involve starting with 2-methyl-4-aminopyrimidine.
The general procedure for a Balz-Schiemann reaction begins with the dissolution of the amine in an aqueous solution of fluoroboric acid (HBF₄). nii.ac.jp The solution is then cooled, often to a temperature range of 5-10 °C, and a solution of sodium nitrite (B80452) (NaNO₂) is added portion-wise to facilitate the formation of the diazonium salt. nii.ac.jp The intermediate diazonium tetrafluoroborate may precipitate from the solution and can be isolated. The final step involves the thermal decomposition of this salt, which results in the release of nitrogen gas and boron trifluoride (BF₃), yielding the desired this compound. wikipedia.org While this method is a cornerstone of fluorine chemistry, it can be hampered by the need to handle potentially unstable diazonium salts and the use of corrosive fluoroboric acid. nii.ac.jp
Table 1: Illustrative Reaction Conditions for a Balz-Schiemann Reaction
| Step | Reagents | Temperature | Key Observations |
| Diazotization | 2-methyl-4-aminopyrimidine, HBF₄, NaNO₂ | 5-10 °C | Formation of diazonium tetrafluoroborate precipitate |
| Decomposition | Isolated diazonium salt | Elevated temperature | Evolution of N₂ and BF₃ gas |
Conversion from Pyrimidin-4-ylammonium Chlorides with Fluoride Sources
Information regarding the direct conversion of pyrimidin-4-ylammonium chlorides to this compound using fluoride sources is not extensively documented in publicly available scientific literature. This route remains a less common or explored pathway for the synthesis of this specific compound.
Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Fluorination
Nucleophilic aromatic substitution (SNAr) presents a powerful and frequently utilized strategy for the synthesis of this compound. This approach typically involves the displacement of a suitable leaving group, most commonly a chlorine atom, from the pyrimidine ring by a fluoride ion.
Routes Involving Fluorinated Oxolane Intermediates
The synthesis of this compound via routes involving fluorinated oxolane intermediates is not a recognized or reported method in the chemical literature.
Synthesis from 2-Methylpyrimidine (B1581581) Derivatives with Fluorinating Agents
A highly viable and practical route to this compound commences with a readily available 2-methylpyrimidine precursor, namely 2-methyl-4-hydroxypyrimidine. This multi-step synthesis involves the initial conversion of the hydroxyl group to a more effective leaving group, followed by a nucleophilic fluorination step.
The first step is the chlorination of 2-methyl-4-hydroxypyrimidine to produce 4-chloro-2-methylpyrimidine (B1348355). A common and effective method for this transformation is the treatment with phosphorus oxychloride (POCl₃). google.com This reaction is typically carried out at elevated temperatures and may be performed in the presence of an organic base. google.com
Once the 4-chloro-2-methylpyrimidine intermediate is obtained, the crucial fluorination step is performed. This is a nucleophilic aromatic substitution where the chloride is displaced by a fluoride ion. Various fluoride sources can be employed for this transformation, with potassium fluoride (KF) being a common and cost-effective choice. rsc.org The reaction is typically conducted in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures. The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield. researchgate.net Another potential fluorinating agent is silver fluoride (AgF), which has been used for the fluorination of other chloropyrimidines. orgsyn.org
More contemporary fluorinating agents, such as the electrophilic reagent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are also available. organic-chemistry.orgwikipedia.org While Selectfluor is often used for C-H fluorination or for the fluorination of electron-rich systems, its application in the context of nucleophilic substitution on an electron-deficient ring like pyrimidine is less direct but highlights the diverse array of modern fluorination tools available to chemists. rsc.orgnih.govrsc.org
Table 2: Two-Step Synthesis of this compound
| Step | Starting Material | Reagents | Product |
| 1. Chlorination | 2-methyl-4-hydroxypyrimidine | POCl₃ | 4-chloro-2-methylpyrimidine |
| 2. Fluorination | 4-chloro-2-methylpyrimidine | KF or AgF | This compound |
Synthesis of Key Fluorinated Pyrimidine Analogues
The synthetic methodologies described for this compound can be adapted to produce a variety of other fluorinated pyrimidine analogues. For instance, the synthesis of 5-fluoro-2-aminopyrimidine derivatives has been achieved through the selective fluorination of 2-aminopyrimidine (B69317) precursors using Selectfluor in the presence of a silver salt. rsc.org Furthermore, building blocks like potassium (Z)-2-cyano-2-fluoroethenolate have been utilized in condensation reactions with amidines to construct 5-fluoro-4-aminopyrimidines under mild conditions. nih.gov The synthesis of pyrimidines with fluorinated side chains, such as 2-chloro-4-trifluoromethyl-6-methylpyrimidine, has also been reported, starting from the corresponding trifluoromethylated β-diketone and urea (B33335), followed by chlorination. fluorine1.ru These examples underscore the versatility of fluorination chemistry in generating a diverse library of pyrimidine-based molecules with potential applications in various fields. nih.govrsc.org
Derivatization from Hydroxypyrimidine Precursors
A prevalent and well-established route to this compound involves the chemical modification of a hydroxypyrimidine precursor, specifically 2-methyl-4-hydroxypyrimidine. This transformation is typically achieved through a chlorination reaction followed by a halogen exchange.
One common method involves treating 2-methyl-4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylpyrimidine. google.com This intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, to introduce the fluorine atom at the 4-position.
A patented method details the chlorination of 2-methyl-4-hydroxypyrimidine using a mixture of phosphorus oxychloride and an organic base at temperatures ranging from 25-100°C for 2-5 hours. google.com After the reaction, excess phosphorus oxychloride is removed under reduced pressure, and the mixture is quenched with water and extracted with an organic solvent to isolate the 4-chloro-2-methylpyrimidine intermediate. google.com This process is reported to have a high yield of 91.55% for the chlorinated intermediate. google.com
Utilization of Fluoroethenolate Salts in Pyrimidine Ring Formation
An alternative and innovative approach to constructing fluorinated pyrimidines involves the use of fluoroethenolate salts. This method builds the pyrimidine ring with the fluorine atom already incorporated, avoiding harsh fluorination steps on a pre-formed ring.
A notable example is the synthesis of fluorinated pyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This fluorinated building block can undergo a cyclocondensation reaction with amidine hydrochlorides under mild conditions to form the corresponding 4-aminofluoropyrimidines in excellent yields. nih.gov While this specific example leads to an amino group at the 4-position, the principle demonstrates the utility of fluoroenolate salts in constructing the core fluoropyrimidine structure. This method offers a simple and short route to fluorinated pyrimidines. nih.gov
Strategic Considerations in Synthetic Route Development
The development of a commercially viable and environmentally responsible synthesis for this compound necessitates careful consideration of reagent choice, reaction conditions, and the incorporation of green chemistry principles.
Reagent Selection and Reaction Condition Optimization
The selection of reagents and the optimization of reaction conditions are critical for maximizing yield, minimizing byproducts, and ensuring a safe and efficient process.
For the derivatization of 2-methyl-4-hydroxypyrimidine, the choice of chlorinating agent and the conditions for the subsequent fluorination are paramount. While phosphorus oxychloride is effective, its use involves handling a corrosive and hazardous substance. google.com Optimization of the reaction temperature and time is crucial to drive the reaction to completion and minimize degradation. google.com In the fluorination step, the choice of fluoride salt and solvent system can significantly impact the reaction rate and yield.
Interactive Table: Comparison of Synthetic Routes for a Related Fluorinated Heterocycle
| Starting Material | Catalyst | Overall Yield | Reference |
| 2-bromo-4-methylpyridine | Palladium | 3.6% | rsc.org |
| 2-fluoro-4-methylpyridine | None | 29.4% | rsc.org |
Green Chemistry Principles and Scalable Synthesis Initiatives
The principles of green chemistry are increasingly influencing the development of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and enhance safety. taylorfrancis.commdpi.com For the synthesis of this compound, this translates to several key considerations.
One major focus is the reduction or elimination of hazardous reagents and solvents. rsc.org For instance, replacing phosphorus oxychloride with a less toxic chlorinating agent would be a significant improvement. google.com The use of solvent-free or mechanochemical reaction conditions, such as twin-screw extrusion, is another green chemistry approach that can reduce waste and energy consumption. rsc.org
Scalability is another critical factor. A laboratory-scale synthesis must be adaptable to large-scale industrial production. nih.gov This requires robust and well-understood reaction kinetics, efficient heat transfer, and straightforward purification procedures. The use of continuous flow processes can offer advantages in terms of safety, consistency, and scalability for the synthesis of complex molecules. rsc.org
The development of a synthesis for 4,6-dihydroxy-2-methylpyrimidine, a related compound, highlights the replacement of hazardous reagents like POCl₃ with safer alternatives like triphosgene, simplifying the process and making it more suitable for industrial production. google.com While not directly for this compound, this exemplifies the trend towards greener and more scalable synthetic methodologies in pyrimidine chemistry.
Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Fluoro-2-methylpyrimidine
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, owing to the electron-deficient nature of the pyrimidine (B1678525) ring, which is further activated by the fluorine substituent. This class of reactions allows for the introduction of a wide array of functional groups at the C4 position.
This compound readily reacts with a variety of nucleophiles, leading to the displacement of the fluoride (B91410) ion. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Common nucleophiles employed in the functionalization of similar fluoroheterocycles include amines, alcohols, and thiols. acs.orgacs.org The general scheme for this reaction involves the attack of the nucleophile on the carbon bearing the fluorine atom, forming a Meisenheimer complex, followed by the departure of the fluoride leaving group to restore aromaticity. masterorganicchemistry.com
The reactivity with different classes of nucleophiles can be summarized as follows:
Amines : Both aliphatic and aromatic amines are effective nucleophiles for the substitution of the fluorine atom. This includes primary and secondary amines, as well as various cyclic amines like piperidine. mdpi.comrsc.org The reaction with amines is a common strategy for the synthesis of substituted aminopyrimidines.
Alcohols : Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can displace the fluoride to form the corresponding ether derivatives. mdpi.com The use of alcohols themselves may require basic conditions to generate the more nucleophilic alkoxide in situ.
Thiols : Thiolates, derived from thiols, are also excellent nucleophiles for SNAr reactions with this compound. These reactions lead to the formation of thioethers. The use of thiols in nucleophilic substitution reactions is a well-established method for forming carbon-sulfur bonds. cas.cn
The following table provides a representative overview of the types of nucleophiles that react with fluorinated pyrimidines.
| Nucleophile Class | Specific Example | Product Type |
| Primary Amines | Alkylamines, Aromatic amines | 4-Alkylamino-2-methylpyrimidine, 4-Arylamino-2-methylpyrimidine |
| Secondary Amines | Cycloalkylamines (e.g., Piperidine) | 4-(Piperidin-1-yl)-2-methylpyrimidine |
| Alcohols | Alkoxides | 4-Alkoxy-2-methylpyrimidine |
| Thiols | Thiolates | 4-(Alkylthio)-2-methylpyrimidine |
This table is a generalized representation based on the reactivity of fluorinated heterocycles.
The regioselectivity of SNAr reactions on the this compound ring is primarily dictated by the electronic effects of the ring nitrogen atoms and the substituents. The pyrimidine ring itself is electron-deficient, and the positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. In this compound, the fluorine atom is at the C4 position, which is para to one ring nitrogen and ortho to the other, making it a highly activated site for substitution.
The electronic and steric effects of the substituents play a crucial role:
Electronic Effects : The fluorine atom is a strong electron-withdrawing group through its inductive effect, which significantly activates the C4 position for nucleophilic attack. masterorganicchemistry.com The methyl group at the C2 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the powerful activating effect of the two ring nitrogens and the fluorine atom at C4 overwhelmingly directs the substitution to this position. wuxiapptec.com
Steric Effects : The methyl group at the C2 position can exert a steric hindrance effect, potentially influencing the rate of reaction with bulky nucleophiles. However, since the nucleophilic attack occurs at the C4 position, the steric hindrance from the C2-methyl group is generally not prohibitive for a wide range of nucleophiles. rsc.org
In essence, the regioselectivity is strongly in favor of substitution at the C4 position due to the potent electronic activation by the fluorine atom and the inherent electronic properties of the pyrimidine ring.
A key feature of fluoropyrimidines in SNAr reactions is their high reactivity compared to other halogenated pyrimidines (chloro-, bromo-, and iodo-). The order of reactivity for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group.
Studies on the piperidinolysis of halogenopyrimidines have shown that fluoropyrimidines react significantly faster than their chloro- and bromo- counterparts. For instance, this compound is expected to react much more rapidly than 4-chloro-2-methylpyrimidine (B1348355) under the same conditions. rsc.org
The following table illustrates the relative reactivity of halogens in SNAr reactions.
| Halogen at C4 | Relative Reactivity in SNAr |
| F | Highest |
| Cl | Intermediate |
| Br | Intermediate |
| I | Lowest |
This table represents a general trend in SNAr reactions.
Electrophilic Substitution and Functionalization of the Pyrimidine Ring
While the electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution (SEAr), the presence of activating substituents can facilitate such reactions under certain conditions.
In the context of electrophilic substitution on this compound, the directing effects of the fluoro and methyl groups are in opposition.
Methyl Group : The methyl group is an activating, ortho-, para-directing group. youtube.com In this compound, it would direct incoming electrophiles to the C5 position (ortho).
Fluoro Group : The fluorine atom is a deactivating, ortho-, para-directing group. youtube.com While it deactivates the ring towards electrophilic attack due to its strong inductive effect, its lone pairs can participate in resonance, directing substitution to the ortho and para positions. In this case, it would also direct an incoming electrophile to the C5 position (ortho).
The introduction of additional functional groups via electrophilic substitution, such as bromination, is challenging but can be achieved. For a closely related compound, 5-fluoro-2-methylpyridine, bromination occurs at the 4-position, which is ortho to the methyl group and meta to the fluorine. For this compound, the most likely position for bromination would be the C5 position, as it is activated by the C2-methyl group and is the only available position on the ring.
The reaction would likely require forcing conditions, such as the use of bromine in the presence of a Lewis acid or a strong brominating agent like N-bromosuccinimide (NBS). The electron-donating methyl group at C2 makes the C5 position the most electron-rich site on the ring and therefore the most susceptible to electrophilic attack.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of specific nuclei such as fluorine-19.
¹H, ¹³C, and ¹⁹F NMR for Regiochemistry and Electronic Environment Characterization
The analysis of one-dimensional NMR spectra is the cornerstone of structural elucidation for 4-fluoro-2-methylpyrimidine. Each spectrum provides unique insights into the molecule's constitution.
¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For this compound, one would expect to observe signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the protons of the methyl group. The chemical shifts (δ) of the ring protons are influenced by the electronegativity of the nitrogen atoms and the fluorine substituent, typically appearing in the downfield region. The methyl group protons would appear as a singlet in the upfield region. Spin-spin coupling between the fluorine atom and adjacent protons (³JHF) would result in splitting of the proton signals, providing key information for confirming the regiochemistry.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum of this compound would show separate signals for each of the five carbon atoms (four in the ring and one in the methyl group). The carbon atom directly bonded to the fluorine (C4) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Its chemical shift would be significantly influenced by the high electronegativity of fluorine. The other ring carbons and the methyl carbon would also show smaller couplings to the fluorine atom (nJCF, where n > 1).
¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would display a single resonance for the fluorine atom at C4. The precise chemical shift is highly sensitive to the electronic environment of the pyrimidine ring. This signal would be split into a multiplet due to coupling with the neighboring aromatic proton (³JHF) and potentially longer-range couplings with other protons in the ring and the methyl group, providing further structural confirmation.
Table 1: Predicted NMR Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table presents predicted ranges and patterns based on general principles and data for similar structures.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | |||
| H5 | 6.5 - 7.5 | Doublet of quartets (dq) | ³JHH, ⁴JHF |
| H6 | 8.0 - 9.0 | Doublet (d) | ³JHH |
| CH₃ | 2.0 - 3.0 | Singlet (s) or fine multiplet | ⁵JHF (small) |
| ¹³C | |||
| C2 | 160 - 170 | Multiplet | nJCF |
| C4 | 165 - 175 | Doublet (d) | ¹JCF > 200 |
| C5 | 105 - 115 | Doublet (d) | ²JCF |
| C6 | 155 - 165 | Doublet (d) | ³JCF |
| CH₃ | 20 - 30 | Quartet (q) or fine multiplet | ⁴JCF |
| ¹⁹F |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling relationships. In this compound, a COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H5 and H6), confirming their adjacent positions on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link the proton signals for H5, H6, and the methyl group to their corresponding carbon signals (C5, C6, and CH₃), simplifying the assignment of the ¹³C spectrum.
Quantitative ¹⁹F NMR for Enantiopurity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. ¹⁹F qNMR is especially advantageous due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which often leads to well-resolved signals with minimal background interference.
For achiral molecules like this compound, enantiopurity is not a relevant parameter. However, ¹⁹F qNMR serves as an excellent tool for reaction monitoring and in situ yield determination during its synthesis. By adding a known amount of an inert, fluorinated internal standard to the reaction mixture, the progress of the reaction can be tracked by integrating the ¹⁹F NMR signal of the product relative to the standard. This allows for rapid optimization of reaction conditions such as temperature, time, and catalyst loading, providing a direct measure of conversion and yield without the need for chromatographic work-up.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like pyrimidines, which typically produces the protonated molecular ion [M+H]⁺.
For this compound (C₅H₅FN₂), the exact mass of the neutral molecule is calculated to be 112.0437 u. HR-ESI-MS analysis in positive ion mode would be expected to detect the protonated molecule [C₅H₆FN₂]⁺ with a theoretical m/z of 113.0515. The experimental measurement of this m/z value with high accuracy (typically within 5 ppm) would provide strong evidence for the elemental composition C₅H₅FN₂, confirming the identity of the compound.
Table 2: HR-ESI-MS Data for this compound
| Ion Formula | Ion Type | Calculated m/z |
| C₅H₅FN₂ | [M] | 112.0437 |
| C₅H₆FN₂⁺ | [M+H]⁺ | 113.0515 |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.
The fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 113.05) would likely proceed through pathways common to pyrimidine derivatives. Potential fragmentation pathways could include:
Loss of neutral molecules: Common neutral losses from heterocyclic rings include the loss of HCN (27 u) or CH₃CN (41 u).
Ring opening: The pyrimidine ring can undergo cleavage, leading to various smaller fragment ions.
Loss of radicals: While less common in ESI, the loss of a methyl radical (·CH₃, 15 u) could occur.
The fragmentation of related pyrimidines often involves complex rearrangements and cleavages of the heterocyclic ring. Analysis of the specific masses of the fragment ions produced from this compound would provide a fingerprint that helps to confirm the positions of the fluoro and methyl substituents on the pyrimidine core. For instance, the presence or absence of fragments corresponding to the loss of fluorinated or methylated portions of the ring would corroborate the proposed structure.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, offering unequivocal structural proof. Furthermore, it illuminates the intricate network of intermolecular forces that govern how molecules pack together in a crystal lattice.
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the exact position of each atom is determined.
While a specific, publicly documented single-crystal X-ray structure of this compound was not identified, the analysis of a suitable crystal would be expected to confirm its key structural features. The data would verify the planarity of the pyrimidine ring and precisely locate the fluorine atom at position 4 and the methyl group at position 2. The resulting structural data, including bond lengths and angles, would provide the ultimate confirmation of its chemical identity. For pyrimidine derivatives, structures are often solved and refined to produce a model of the atomic arrangement. mdpi.com
Table 1: Representative Crystal Data Parameters for a Small Organic Molecule like this compound (Note: This is an illustrative table of parameters that would be determined from an SCXRD experiment, based on typical values for similar heterocyclic compounds.)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 5–10 |
| b (Å) | 8–15 |
| c (Å) | 10–20 |
| α (°) | 90 |
| β (°) | 90–110 |
| γ (°) | 90 |
| Volume (ų) | 800–1500 |
| Z (molecules per cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.3–1.5 |
Analysis of Supramolecular Networks and Noncovalent Interactions
Beyond individual molecular structure, SCXRD reveals how molecules interact with each other in the solid state, forming a supramolecular assembly. acs.org These interactions are governed by noncovalent forces such as hydrogen bonds, halogen bonds, and π–π stacking.
For this compound, the crystal packing would likely be directed by a combination of weak noncovalent interactions. Key expected interactions include:
C–H···N Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors. Interactions between these nitrogens and hydrogen atoms from the methyl group or the pyrimidine ring of neighboring molecules are anticipated to be a primary structure-directing force. In many pyrimidine-based crystal structures, these interactions form well-defined patterns or synthons. mdpi.com
C–H···F Hydrogen Bonds: The electronegative fluorine atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from adjacent molecules.
Analysis of these interactions provides insight into the physical properties of the solid material and how the molecule is recognized and arranged in a crystalline environment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, and since each bond type vibrates at a characteristic frequency, the resulting spectrum serves as a unique molecular "fingerprint". nih.gov
For this compound, IR and Raman spectra would provide clear evidence for its key structural components. The vibrations of the pyrimidine ring, the methyl group, and the carbon-fluorine bond all occur at predictable frequencies. While a published spectrum for this specific compound is not available, the expected vibrational modes can be predicted based on data from analogous compounds like 4-methylpyrimidine (B18481) and other fluorinated pyrimidines. researchgate.netresearchgate.netnist.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table presents predicted frequency ranges based on known data for similar chemical structures.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100–3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2980–2870 | IR, Raman |
| Pyrimidine Ring C=N and C=C Stretches | 1600–1450 | IR, Raman (strong) |
| Methyl Asymmetric/Symmetric Bending | 1460–1375 | IR |
| C-F Stretch | 1250–1000 | IR (strong) |
| Pyrimidine Ring Breathing/Deformation Modes | 1000–700 | Raman |
The presence of a strong absorption band in the 1250–1000 cm⁻¹ region of the IR spectrum would be a key indicator of the C-F bond. Similarly, peaks corresponding to aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹ would confirm the presence of both the pyrimidine ring and the methyl group. The combination of IR and Raman spectroscopy provides complementary information, allowing for a more complete assignment of the molecule's vibrational modes.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC, TLC)
Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical methods for separating, identifying, and quantifying compounds. For pyrimidine derivatives, reversed-phase HPLC is commonly employed. researchgate.net A typical method for this compound would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase. By injecting a sample of the compound, a chromatogram is produced where the main peak represents the product and any smaller peaks indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Thin-Layer Chromatography (TLC) is a simpler, faster technique used for qualitative analysis. researchgate.net It is particularly useful for monitoring a reaction in real-time. A small spot of the reaction mixture is placed on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The starting material and the product will typically travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can determine when the reaction is complete.
Table 3: Representative Chromatographic Conditions for Analysis of this compound (Note: This table outlines typical starting conditions for developing a separation method for this compound.)
| Technique | Stationary Phase | Mobile Phase | Detection | Purpose |
| HPLC/UPLC | C18 Silica Gel (2-5 µm) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient or Isocratic) | UV Absorbance (e.g., at 254 nm) | Quantitative purity assessment |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane or Dichloromethane/Methanol mixture | UV Light (254 nm) or Iodine Staining | Rapid reaction monitoring, purity check |
These chromatographic methods are crucial for ensuring the quality and identity of this compound in a research or production setting.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic and Molecular Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 4-fluoro-2-methylpyrimidine are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a reliable description of its electronic and molecular structure. researchgate.nettandfonline.com
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scm.comarxiv.org For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. mdpi.com This yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
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Table 1: Illustrative optimized geometric parameters for this compound, calculated at the DFT/B3LYP level. These values are representative of typical findings for substituted pyrimidines.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. pku.edu.cn A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the distribution of these orbitals reveals how the substituents influence the electron density and, consequently, the molecule's reactive sites. The HOMO is typically distributed over the pyrimidine (B1678525) ring and the methyl group, while the LUMO is often localized around the C4-C5 bond, influenced by the electronegative fluorine atom.
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Table 2: Representative Frontier Molecular Orbital energies for this compound. A relatively large energy gap suggests significant molecular stability. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds. wikipedia.org This method provides a quantitative description of intramolecular charge transfer, hyperconjugative interactions, and charge delocalization. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals the stabilizing forces within the molecule.
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Table 3: Illustrative major intramolecular donor-acceptor interactions and their stabilization energies (E(2)) for this compound from NBO analysis. tandfonline.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP surface would show the most negative potential localized around the nitrogen atoms of the pyrimidine ring due to their lone pairs. The region near the highly electronegative fluorine atom would also be negative. Conversely, positive potential would be found around the hydrogen atoms of the methyl group. This analysis helps identify the most likely sites for intermolecular interactions. preprints.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. rsc.org This allows for the exploration of the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., solvent molecules). tandfonline.com
For this compound, an MD simulation could reveal the flexibility of the pyrimidine ring and the rotational dynamics of the methyl group. By analyzing the trajectory, one can determine the stability of different conformations and the energy barriers between them. This information is particularly useful for understanding how the molecule behaves in a biological system or in solution, where its dynamic nature plays a critical role in its function and interactions. aip.org
Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis) with Experimental Data
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. The calculated shifts for this compound can be correlated with experimental spectra to confirm its structure. researchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.). Comparing the computed IR spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. tandfonline.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of aromatic heterocyclic systems. tandfonline.com
A strong correlation between the predicted and experimental spectra confirms the accuracy of the computational model and provides a deeper understanding of the molecule's structural and electronic properties.
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Table 4: Illustrative comparison of calculated and experimental spectroscopic data for this compound. The strong agreement validates the computational approach. researchgate.nettandfonline.com
Exploration of Reaction Mechanisms and Transition State Analysis
Theoretical studies on fluorinated pyrimidines primarily focus on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction class for functionalizing such heterocyclic systems. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The addition of a highly electronegative fluorine atom at the C4 position further activates the ring for such reactions.
Computational models, particularly using Density Functional Theory (DFT), are employed to explore the SNAr mechanism. For fluorinated N-heterocycles, this reaction typically proceeds through a concerted mechanism or via a stepwise pathway involving a Meisenheimer intermediate. researchgate.netresearchgate.net In the case of this compound, a nucleophile would attack the C4 carbon, leading to a high-energy transition state. DFT calculations can map the potential energy surface of this reaction, identifying the structure and energy of the transition state. nih.gov
Key findings from theoretical studies on analogous systems include:
Transition State Stabilization: The electron-withdrawing nature of the ring nitrogens and the fluorine substituent stabilizes the transition state, lowering the activation energy barrier for nucleophilic attack. researchgate.net
Leaving Group Ability: Fluorine, despite being a poor leaving group in SN2 reactions due to the strong C-F bond, is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.
Regioselectivity: In polyfluorinated systems, the site of nucleophilic attack is determined by the relative activation energies. Studies on tetrafluoropyrimidine show a reactivity order of 4- > 6- > 2- for nucleophilic substitution, indicating that the 4-position is highly activated. dur.ac.uk
Catalysis: The reaction can be influenced by catalysts that deprotonate the incoming nucleophile, enhancing its reactivity. The catalytic cycle involves the formation of a more reactive anion species that then engages in the SNAr reaction. nih.gov
Theoretical analysis of the transition state often involves examining geometric parameters. For instance, the angle of nucleophilic attack and the degree of π-complexation between the incoming nucleophile and the aromatic ring can influence the activation energy. nih.gov Computational studies on similar systems have successfully located transition states consistent with concerted SNAr reactions, providing detailed insight into the bond-forming and bond-breaking processes. rsc.org
Analysis of Noncovalent Interactions
The supramolecular architecture and physicochemical properties of this compound in the solid state are governed by a network of noncovalent interactions. Theoretical calculations are crucial for identifying and quantifying the strength of these interactions, which include hydrogen bonds and π–π stacking.
C-H···N and C-H···O Interactions: The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. Weak C-H···N hydrogen bonds can form between the methyl or ring C-H groups and the nitrogen atoms of an adjacent molecule. uomphysics.net If interacting with molecules containing hydroxyl or carbonyl groups, stronger C-H···O or N-H···O bonds can be established. acs.org
π–π Stacking: The electron-deficient pyrimidine ring can participate in π–π stacking interactions. These interactions are significant in stabilizing crystal structures and molecular complexes. rsc.org The stacking typically occurs in a slipped or offset geometry to minimize electrostatic repulsion between the π-systems. The interaction involves an attractive force between the electron-deficient π-system of one pyrimidine ring and the π-system of another aromatic ring. rsc.orgrsc.org Hirshfeld surface analysis and DFT calculations are common tools used to visualize and quantify these π-stacking interactions. uomphysics.net
The interplay of these varied noncovalent forces dictates the molecular packing in the solid state. Computational energy decomposition analysis can be used to determine the relative contributions of electrostatic, dispersion, and induction forces to the total interaction energy.
| Interaction Type | Typical Donor | Typical Acceptor | Significance in this compound |
|---|---|---|---|
| C-H···F | C-H (methyl, ring) | Fluorine | Contributes to crystal packing and stabilization. researchgate.netresearchgate.net |
| C-H···N | C-H (methyl, ring) | Pyrimidine Nitrogen | Directs intermolecular assembly in the solid state. uomphysics.net |
| π–π Stacking | Pyrimidine Ring (π-system) | Pyrimidine Ring (π-system) | Key interaction for stabilizing layered structures. rsc.orgrsc.org |
Global Reactivity Descriptors and Quantum Chemical Parameters
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through a set of global reactivity descriptors. mdpi.comscielo.org.mx These parameters are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For this compound, these descriptors offer a quantitative measure of its stability and reactivity profile. The key parameters are:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released upon adding an electron. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger value indicates greater stability.
Chemical Potential (μ): Represents the escaping tendency of electrons. Calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η). This is particularly relevant for predicting reactivity towards nucleophiles.
The presence of the electronegative fluorine atom and the ring nitrogen atoms is expected to significantly lower the energy of the LUMO, thereby increasing the electron affinity and the electrophilicity index (ω) of this compound. This makes the molecule a good electrophile, which is consistent with its susceptibility to SNAr reactions. Quantum chemical calculations for similar pyrimidine derivatives provide a basis for understanding these properties. nih.govnih.govmdpi.com
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud; related to stability. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons; measures electrophilic character. |
Applications in Chemical Synthesis and Advanced Materials
4-Fluoro-2-methylpyrimidine as a Versatile Synthetic Building Block
The reactivity of the fluorine atom at the 4-position of the pyrimidine (B1678525) ring, susceptible to nucleophilic aromatic substitution, is the cornerstone of its utility as a synthetic intermediate. This allows for the strategic introduction of various functional groups, paving the way for the construction of diverse and complex molecular architectures.
Precursor for Complex Heterocyclic Scaffolds
This compound serves as a valuable starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines. The synthesis of these bicyclic systems often involves the initial reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. In a potential synthetic route, this compound could first undergo a nucleophilic substitution reaction with hydrazine (B178648) to form 2-methyl-4-hydrazinopyrimidine. This intermediate can then be reacted with a suitable dicarbonyl compound, leading to cyclization and the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. This strategy offers a modular approach to a class of compounds known for their biological activities, including as kinase inhibitors. acs.org
Another example of its utility is in the synthesis of 7-azaindole (B17877) derivatives. While direct synthesis from this compound is not explicitly detailed in readily available literature, analogous reactions using structurally similar compounds like 2-fluoro-3-picoline provide a strong indication of its potential. The synthesis of 2-phenyl-7-azaindole, for instance, has been achieved through a lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile. nih.govrsc.org This suggests that this compound could similarly undergo deprotonation at the methyl group, followed by reaction with an appropriate electrophile and subsequent cyclization to yield substituted azaindole-like structures.
The general reactivity of 2-halopyridines and pyrimidines in nucleophilic aromatic substitution reactions is well-established, allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, and thiolates. This versatility enables the construction of a multitude of substituted pyrimidine derivatives, which can then be further elaborated into more complex heterocyclic scaffolds. rsc.orgnih.govinnospk.com
Intermediate in the Synthesis of Agrochemicals
For instance, a European patent describes pyrimidine derivatives for use as agricultural or horticultural fungicides, with compounds like 2-anilino-4-chloro-6-methylpyrimidine (B3056211) being central to the invention. google.com The synthesis of such a compound could potentially start from this compound, where the fluorine atom is displaced by an aniline (B41778) derivative. Subsequent modifications could then lead to the final active ingredient.
Furthermore, the development of strobilurin fungicides, a major class of agricultural antifungals, has incorporated pyrimidine rings to enhance efficacy. Research has shown that novel strobilurin derivatives containing substituted pyrimidine moieties exhibit potent antifungal activities. researchgate.net The synthesis of these complex molecules often relies on the availability of functionalized pyrimidine building blocks, a role for which this compound is well-suited due to the reactivity of its fluoro group.
The broader class of pyrimidine derivatives has been extensively investigated for insecticidal activity. For example, novel pyrimidine derivatives containing a urea (B33335) pharmacophore have been synthesized and tested against the mosquito vector Aedes aegypti. nih.gov The synthesis of such compounds often involves the coupling of a pyrimidine core with other chemical fragments, a process where a reactive handle like a fluorine atom on the pyrimidine ring would be highly advantageous.
| Agrochemical Class | Potential Synthetic Role of this compound | Example of Related Structures |
| Fungicides | Precursor to anilino-pyrimidines and strobilurin analogues. | 2-Anilino-4-chloro-6-methylpyrimidine |
| Herbicides | Building block for substituted pyrimidine herbicides. | Substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives researchgate.net |
| Insecticides | Core structure for novel insecticides. | Pyrimidine derivatives with urea pharmacophores |
Role in the Development of Chemical Probes and Ligands for Biological Studies
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases. This compound can serve as a key intermediate in the synthesis of such biologically active molecules.
A significant application lies in the development of Janus kinase (JAK) inhibitors. nih.govresearchgate.netnih.gov JAKs are a family of tyrosine kinases that play a crucial role in immune response and cell growth, making them important targets for the treatment of autoimmune diseases and cancer. Many potent and selective JAK inhibitors are based on a pyrimidine core. The synthesis of these inhibitors often involves the sequential substitution of reactive groups on the pyrimidine ring. For example, the synthesis of pyrimidine-4,6-diamine derivatives as selective JAK3 inhibitors highlights the importance of the pyrimidine scaffold. nih.govresearchgate.net While the specific use of this compound is not explicitly detailed in these particular studies, its potential as a starting material for creating the necessary substitution patterns on the pyrimidine ring is evident. The fluorine atom can be displaced by a primary amine, and subsequent reactions at other positions can build the final complex inhibitor molecule.
Furthermore, the development of fluorescent probes for biological imaging can utilize the pyrimidine core. While direct synthesis of probes from this compound is not widely reported, the general strategies for creating fluorescent molecules often involve the functionalization of heterocyclic systems. The reactive nature of this compound makes it a candidate for the attachment of fluorophores or for incorporation into larger conjugated systems that exhibit fluorescence.
In the broader context of drug discovery, this compound can be a valuable building block for creating libraries of compounds for high-throughput screening. Its ability to undergo facile nucleophilic substitution allows for the rapid generation of a diverse set of derivatives, which can then be tested for their binding affinity to various biological receptors. mdpi.comcustchemvip.comresearchgate.net
| Biological Target/Application | Role of this compound | Example of Related Compound Class |
| Janus Kinases (JAKs) | Intermediate for the synthesis of pyrimidine-based inhibitors. | Pyrimidine-4,6-diamine derivatives |
| Fluorescent Probes | Potential core structure for the synthesis of novel probes. | N/A |
| Receptor Ligands | Building block for creating diverse compound libraries. | N/A |
Utilization of this compound Derivatives in Analytical Chemistry
Beyond its role in the synthesis of bioactive molecules, derivatives of this compound have potential applications in the field of analytical chemistry, particularly in enhancing the sensitivity and selectivity of analytical methods.
Development of Derivatization Reagents for Enhanced Mass Spectrometry Sensitivity
In mass spectrometry (MS), derivatization is often employed to improve the ionization efficiency and chromatographic separation of analytes. Reagents that introduce a readily ionizable group or a fixed charge onto the target molecule can significantly enhance detection sensitivity.
While no derivatization reagents are explicitly marketed as being derived from this compound, the underlying chemical principles suggest their potential. For instance, pyridinium-based derivatizing agents, such as 1-fluoro-4-methylpyridinium p-toluenesulfonate (FMP), have been developed for the derivatization of amines and carboxylic acids to enhance their detection by liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). wikipedia.org The reaction of FMP with an amine, for example, would result in the formation of a permanently charged pyridinium (B92312) derivative, which exhibits excellent ionization efficiency in ESI-MS.
By analogy, a pyrimidinium-based reagent could be synthesized from this compound. Such a reagent would react with primary and secondary amines to form quaternary pyrimidinium salts. These permanently charged derivatives would be expected to show enhanced sensitivity in mass spectrometric analysis. The development of such reagents could be particularly beneficial for the analysis of low-abundance amines in complex biological matrices.
| Analyte Class | Potential Derivatization Product | Benefit in Mass Spectrometry |
| Primary and Secondary Amines | Quaternary Pyrimidinium Salt | Introduction of a permanent positive charge, leading to enhanced ionization efficiency and sensitivity. |
Applications in Chiral Analysis through Derivatization Protocols
The separation of enantiomers is a critical task in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule can have vastly different biological activities. One common method for determining the enantiomeric purity of a sample is through the use of a chiral derivatizing agent (CDA). A CDA is a chiral molecule that reacts with both enantiomers of a racemic mixture to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like HPLC. mdpi.com
While there are no widely reported chiral derivatizing agents based on this compound, the synthesis of such reagents is conceptually straightforward. A chiral amine, for example, could be reacted with this compound via nucleophilic aromatic substitution to produce a chiral 4-amino-2-methylpyrimidine derivative. This chiral pyrimidine could then be further functionalized to introduce a reactive group, such as a carboxylic acid or an acid chloride, that can readily react with chiral alcohols or amines in a sample.
The resulting diastereomeric derivatives would exhibit different retention times on a non-chiral chromatography column, allowing for their separation and quantification. This would, in turn, provide a measure of the enantiomeric excess of the original sample. The development of novel pyrimidine-based CDAs could offer new selectivities and applications in the field of chiral analysis. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.gov
| Analyte Type | Potential Chiral Derivatizing Agent Structure | Principle of Separation |
| Chiral Alcohols | A chiral amine-substituted 2-methylpyrimidine (B1581581) with a carboxylic acid functionality. | Formation of diastereomeric esters, separable by standard chromatography. |
| Chiral Amines | A chiral carboxylic acid-substituted 2-methylpyrimidine. | Formation of diastereomeric amides, separable by standard chromatography. |
Potential in Functional Materials Research (as building blocks or intermediates)
The introduction of a fluorine atom into organic molecules is a well-established strategy for tuning their physical and chemical properties. In the context of materials science, fluorination can enhance thermal stability, modulate liquid crystalline phases, and alter the optoelectronic characteristics of organic semiconductors. The electronegativity of the fluorine atom in this compound can create a dipole moment, which is a critical factor in the design of liquid crystal materials with specific dielectric anisotropies. rsc.orgnih.gov This property is essential for their application in various display technologies. While direct studies on liquid crystals derived specifically from this compound are not extensively documented in publicly available research, the broader class of fluorinated pyrimidines has been investigated for their potential in liquid crystal applications. The general principles suggest that the incorporation of the this compound moiety could lead to the development of novel mesogenic compounds with desirable properties.
In the realm of organic electronics, pyrimidine derivatives are recognized for their electron-deficient nature, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic semiconductors. The electron-withdrawing effect of the fluorine atom in this compound can further enhance this property, facilitating its use as a building block for n-type organic semiconductors or as a component in host materials for OLEDs. The synthesis of complex organic molecules for these applications often relies on versatile intermediates that can undergo various coupling reactions. This compound, with its reactive sites, can serve as such an intermediate, enabling the construction of larger conjugated systems with tailored electronic and photophysical properties.
Furthermore, the incorporation of this compound into polymer structures presents another promising area of research. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.demdpi.com By using this compound as a monomer or a precursor for monomer synthesis, it is possible to create novel polymers with specialized functionalities. These materials could find applications in areas ranging from high-performance coatings and membranes to advanced dielectrics for microelectronics. The synthesis of such polymers would involve leveraging the reactivity of the pyrimidine ring to create polymeric chains with controlled architectures and properties. nih.gov
Future Research Directions and Challenges
Development of Highly Stereoselective and Regioselective Synthetic Methodologies
A primary challenge in pyrimidine (B1678525) chemistry is the precise control over the placement of functional groups on the heterocyclic ring. While methods for synthesizing fluorinated pyrimidines exist, the development of advanced synthetic methodologies that offer high degrees of regioselectivity and stereoselectivity is crucial for creating novel and complex molecular architectures.
Future efforts will likely focus on adapting modern synthetic techniques to the 4-fluoro-2-methylpyrimidine scaffold. Regioselective functionalization, which is the ability to selectively modify a specific position on the pyrimidine ring, is a key area of interest. Techniques involving directed metalation, such as magnesiation and zincation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have shown promise for the controlled functionalization of various positions on the pyrimidine core. thieme-connect.denih.govnih.gov Applying these methods could allow for the selective introduction of substituents at the C5 or C6 positions of this compound, opening new avenues for derivatization.
Furthermore, as derivatives of this compound are explored for biological applications, the control of stereochemistry will become paramount. When new functional groups containing chiral centers are introduced, developing stereoselective methods to control the three-dimensional arrangement of atoms is essential. This may involve the use of chiral catalysts or auxiliaries to guide the reaction pathway. nih.gov Research into the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs to create stereoenriched products highlights a potential strategy that could be adapted for creating chiral fluorinated pyrimidine derivatives. nih.gov
| Challenge | Potential Methodologies | Desired Outcome |
| Regiocontrol | Directed ortho-metalation (DoM), Halogen-metal exchange, Transition-metal catalyzed C-H activation. nih.govmdpi.com | Selective functionalization at C5 and C6 positions. |
| Stereocontrol | Asymmetric catalysis, Chiral auxiliaries, Desymmetrization reactions. nih.govmdpi.com | Synthesis of enantiomerically pure derivatives. |
| Efficiency | One-pot multi-step reactions, Domino/cascade reactions. | Reduced number of synthetic steps, improved overall yield. |
Exploration of Novel Reactivity Patterns and Unconventional Functionalization Strategies
The fluorine atom at the C4 position of this compound significantly influences the molecule's reactivity, primarily by making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). While this is a well-established and useful reaction, future research must explore reactivity beyond this paradigm to unlock the full synthetic potential of the scaffold.
A key area for future exploration is late-stage functionalization (LSF) . nih.govwikipedia.org LSF refers to the introduction of functional groups onto a complex, often drug-like, molecule in the final stages of a synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate to explore structure-activity relationships (SAR). nih.govacs.org A powerful LSF strategy for heterocycles like pyrimidine involves C-H fluorination followed by SNAr, which allows for the installation of a diverse array of functionalities. nih.govberkeley.edu Developing C-H activation methods that are regioselective for the C5 and C6 positions of this compound would be a significant breakthrough.
Unconventional functionalization strategies could also involve novel transition-metal-catalyzed cross-coupling reactions or exploring the utility of the pyrimidine ring in cycloaddition reactions. These approaches would enable the formation of carbon-carbon and carbon-heteroatom bonds at positions not readily accessible through traditional methods, providing access to a vastly expanded chemical space.
| Strategy | Description | Potential Application for this compound |
| Late-Stage C-H Functionalization | Direct conversion of C-H bonds to C-C or C-Heteroatom bonds on a complex molecule. nih.govnih.gov | Rapid diversification of derivatives for SAR studies. |
| Novel Cross-Coupling Reactions | Utilizing catalysts to form new bonds at previously unreactive positions. | Introduction of aryl, alkyl, or other groups at C5/C6. |
| Photoredox Catalysis | Using light to enable novel bond-forming reactions under mild conditions. | Functionalization through radical-mediated pathways. |
| Cycloaddition Chemistry | Using the pyrimidine ring as a diene or dienophile in cycloaddition reactions. | Construction of fused polycyclic systems. |
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and reaction outcomes. For this compound, advanced computational modeling represents a significant opportunity to guide synthetic efforts and rationally design new derivatives with desired properties.
Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, molecular orbitals (e.g., HOMO-LUMO), and electrostatic potential of this compound. jchemrev.comresearchgate.netemerginginvestigators.org These calculations can provide insights into the molecule's reactivity, helping to predict the most likely sites for electrophilic or nucleophilic attack and rationalizing experimentally observed regioselectivity. jchemrev.com Such studies can also be used to model reaction mechanisms and transition states, aiding in the optimization of reaction conditions.
For drug discovery applications, computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable. semanticscholar.orgresearchgate.net QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. bg.ac.rs Molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as an enzyme or receptor, guiding the design of more effective therapeutic agents. semanticscholar.orgresearchgate.net Furthermore, computational methods are increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. semanticscholar.org
| Computational Tool | Application in Pyrimidine Research | Benefit |
| Quantum Chemistry (e.g., DFT) | Calculate electronic properties, model reaction pathways, predict spectral data. jchemrev.comemerginginvestigators.orgresearchgate.net | Rationalize reactivity, guide reaction optimization. |
| Molecular Docking | Simulate binding of pyrimidine derivatives to biological targets. semanticscholar.org | Guide the design of potent and selective inhibitors. |
| QSAR Modeling | Correlate chemical structure with biological activity or physical properties. bg.ac.rs | Predict the activity of virtual compounds, prioritize synthesis. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. semanticscholar.org | Early identification of candidates with poor drug-like properties. |
Sustainable and Economically Viable Production on an Industrial Scale
For this compound to be utilized in large-scale applications, such as pharmaceuticals or agrochemicals, the development of sustainable and economically viable production methods is essential. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste, making them unsuitable for industrial production. rasayanjournal.co.in
Future research must focus on the principles of green chemistry . benthamdirect.comnih.gov This includes the use of safer, more environmentally benign reagents and solvents, maximizing atom economy (the efficiency of incorporating all starting material atoms into the final product), and utilizing catalytic methods to reduce waste. rasayanjournal.co.in Techniques such as microwave-assisted synthesis and solvent-free reaction conditions are being explored to create cleaner and more efficient routes to pyrimidine derivatives. rasayanjournal.co.inresearchgate.net
A key challenge for industrial scale-up is the transition from batch processing to continuous flow chemistry . acs.org Flow reactors offer significant advantages over traditional batch reactors, including enhanced safety (small reaction volumes), improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. acs.org The successful development of a one-step continuous flow process for the synthesis of flucytosine, an important fluorinated pyrimidine drug, demonstrates the immense potential of this technology for the industrial production of related compounds like this compound. acs.org Overcoming the high cost of certain fluorinating agents and developing robust, scalable continuous processes are critical hurdles for achieving economic viability. nih.gov
| Aspect | Traditional Approach | Sustainable/Industrial Approach |
| Process Type | Batch processing | Continuous flow manufacturing. acs.org |
| Reagents | Stoichiometric, often hazardous reagents | Catalytic methods, safer alternatives. rasayanjournal.co.in |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions. rasayanjournal.co.inresearchgate.net |
| Energy | Conventional heating | Microwave irradiation, ultrasonication. nih.gov |
| Efficiency | Multiple steps, complex purifications | One-pot reactions, telescoping processes, high atom economy. |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Chemistry Research
One of the most promising applications is in reaction prediction and optimization . beilstein-journals.orgduke.edu ML models can be trained on large datasets of chemical reactions to predict the outcome (e.g., yield, selectivity) of a reaction under a given set of conditions (e.g., solvent, catalyst, temperature). beilstein-journals.org For a specific transformation, such as the functionalization of this compound, an active learning approach can be used. In this strategy, the ML model suggests a small number of experiments to perform, learns from the results, and then iteratively proposes new, improved conditions, rapidly optimizing the reaction with minimal experimental effort. duke.edunih.gov
| AI/ML Application | Description | Impact on Pyrimidine Research |
| Reaction Optimization | ML models predict optimal reaction conditions (temperature, catalyst, etc.) to maximize yield and selectivity. beilstein-journals.orgduke.edu | Faster development of efficient synthetic methods. |
| Predictive Modeling | Models predict properties (e.g., bioactivity, toxicity) of virtual compounds. bg.ac.rs | Prioritization of synthetic targets, reducing wasted effort. |
| Retrosynthetic Analysis | AI algorithms propose synthetic routes to target pyrimidine derivatives. preprints.org | Accelerates the planning of complex syntheses. |
| De Novo Design | Generative models create novel pyrimidine structures with desired properties. youtube.com | Discovery of novel drug candidates and materials. |
Q & A
Q. What are the optimal synthetic methods for 4-fluoro-2-methylpyrimidine under mild conditions?
A metal-free synthesis approach using β-CF₃-aryl ketones as starting materials achieves high yields (up to 92%) under mild conditions. Key steps include cyclization and fluorination, with reaction parameters optimized for temperature (60–80°C) and solvent selection (e.g., DMF or THF). Characterization via -NMR and HRMS confirms product purity .
Q. Which analytical techniques are recommended for characterizing this compound derivatives?
Standard protocols involve:
- NMR spectroscopy : - and -NMR to confirm substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas.
- Melting point analysis : Provides preliminary purity assessment. Example 4-Fluoro-2-methyl-6-(4-nitrophenyl)pyrimidine shows -NMR peaks at δ 8.42 (d, J=8.5 Hz, 2H) and 2.71 (s, 3H) .
Q. What safety protocols are critical when handling fluorinated pyrimidines?
- Use PPE: Gloves, protective eyewear, and lab coats to avoid skin contact.
- Perform reactions in fume hoods or gloveboxes for volatile intermediates.
- Segregate waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can mechanistic insights improve fluorination efficiency in this compound synthesis?
Fluorination efficiency depends on reagent choice (e.g., Selectfluor® vs. DAST) and solvent polarity. Kinetic studies using in-situ -NMR reveal that polar aprotic solvents enhance fluorophile reactivity, reducing side-product formation. Computational modeling (DFT) further identifies transition-state stabilization by electron-withdrawing substituents .
Q. What strategies resolve contradictions in spectral data for fluorinated pyrimidine derivatives?
Cross-validation using complementary techniques is essential:
- X-ray crystallography clarifies ambiguous NMR signals caused by fluorine’s strong deshielding effects.
- Isotopic labeling (e.g., -fluorine coupling) aids in assigning overlapping peaks in crowded spectra .
Q. How do substituent variations impact the biological activity of this compound analogs?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -NO₂, -CN) enhance binding to kinase ATP pockets.
- Hydrophobic substituents (e.g., -CF₃) improve blood-brain barrier penetration in CNS-targeting agents. Example: 4-Fluoro-2-methyl-6-(4-fluorophenyl)pyrimidine exhibits IC₅₀ = 12 nM against EGFR mutants .
Q. What role does this compound play in drug discovery pipelines?
It serves as a scaffold for:
- Kinase inhibitors : Modulating hinge-region interactions via fluorine’s electronegativity.
- Antimicrobial agents : Fluorine’s metabolic stability reduces rapid hepatic clearance. Preclinical studies highlight its utility in fragment-based drug design .
Q. How can computational modeling optimize reaction pathways for novel derivatives?
- Molecular docking predicts binding affinities for target proteins (e.g., PubChem CID 155-10-2).
- Reaction simulation software (e.g., Gaussian) identifies energy barriers in fluorination steps, guiding solvent and catalyst selection .
Q. What are the stability challenges for this compound under varying pH and temperature?
Q. How can green chemistry principles be applied to scale up this compound synthesis?
- Solvent recycling : Recover DMF via distillation (≥95% purity).
- Catalyst reuse : Immobilized palladium catalysts maintain >90% activity over five cycles.
- Waste minimization : Continuous flow reactors reduce reagent excess by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
